molecular formula C21H20N4O3 B12721345 p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol CAS No. 93805-00-6

p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol

Katalognummer: B12721345
CAS-Nummer: 93805-00-6
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: HCIDJVSSBKXSRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple azo groups and methoxy substituents, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes, utilizing advanced reactors and precise control systems to maintain the desired reaction conditions. The use of high-purity reagents and solvents is crucial to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized species.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted phenols and azo compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and protein labeling. Its azo groups can be used to create probes for detecting specific biomolecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In industrial applications, this compound can be used as a dye intermediate, contributing to the production of various colorants and pigments.

Wirkmechanismus

The mechanism of action of p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol involves its interaction with molecular targets through its azo and methoxy groups. These interactions can lead to the modulation of enzymatic activities and the alteration of cellular pathways. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Phenol, 2-methoxy-4-propyl-

Uniqueness

Compared to similar compounds, p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol stands out due to its multiple azo groups and specific substitution pattern

Eigenschaften

CAS-Nummer

93805-00-6

Molekularformel

C21H20N4O3

Molekulargewicht

376.4 g/mol

IUPAC-Name

4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]-5-methylphenyl]diazenyl]phenol

InChI

InChI=1S/C21H20N4O3/c1-14-12-19(25-22-15-8-10-16(26)11-9-15)21(28-3)13-18(14)24-23-17-6-4-5-7-20(17)27-2/h4-13,26H,1-3H3

InChI-Schlüssel

HCIDJVSSBKXSRX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N=NC2=CC=CC=C2OC)OC)N=NC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.